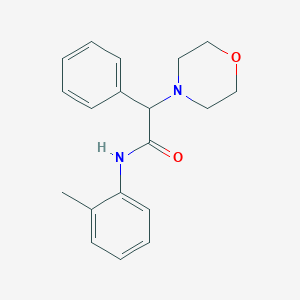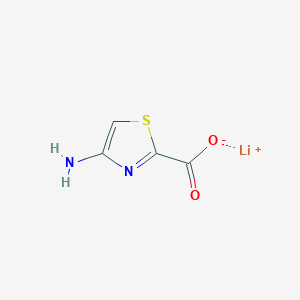
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, a common structural motif in many biologically active molecules
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit antifungal activity, suggesting potential targets within fungal cells .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the antifungal activity of similar compounds, it can be inferred that it may interfere with essential biochemical pathways in fungi .
Result of Action
Similar compounds have been reported to exhibit antifungal activity, suggesting that it may lead to the inhibition of fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free conditions, which are considered green chemical methods. The use of neutral or weakly acidic alumina has been shown to be effective in achieving satisfactory results .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, and mild oxidizing or reducing agents for oxidation and reduction reactions. The conditions are typically mild to accommodate the functional groups present in the molecule .
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in pharmaceuticals due to its biological activity.
Industry: Utilized in the development of functional materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-one oxime esters: These compounds have shown significant anti-Candida activity.
1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride: Another imidazole derivative with similar structural features.
Uniqueness
What sets 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(4-8)5-10-3-2-9-6-10;;/h2-3,6-7H,4-5,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLXBQLXHWTJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=CN=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate](/img/structure/B2621339.png)
![2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B2621341.png)


![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1H-indole-5-carboxamide](/img/structure/B2621348.png)
![3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621349.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2621350.png)
![2-[(3R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2621352.png)
![3-[4-(Sec-butyl)anilino]-1-(4-methylphenyl)-1-propanone](/img/structure/B2621354.png)
![2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2621358.png)
![2-phenyl-4H-benzo[h]thiochromen-4-one](/img/structure/B2621359.png)
